

literature review of 3-Chloro-2,6-dimethylpyridine chemistry

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Compound of Interest

Compound Name: 3-Chloro-2,6-dimethylpyridine

Cat. No.: B1619810

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An In-depth Technical Guide to the Chemistry of **3-Chloro-2,6-dimethylpyridine**

Introduction

3-Chloro-2,6-dimethylpyridine, a halogenated derivative of 2,6-lutidine, is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The pyridine core is a well-established "privileged scaffold" in drug design, appearing in numerous FDA-approved pharmaceuticals.^{[1][2]} The strategic placement of a chlorine atom at the 3-position, flanked by two methyl groups, provides a unique combination of steric and electronic properties. This substitution pattern makes the compound an ideal substrate for a variety of chemical transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.^{[3][4]}

The chloro-substituent serves as a reactive handle, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This capability is crucial in the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.^{[5][6]} This guide provides a comprehensive review of the synthesis, reactivity, and applications of **3-Chloro-2,6-dimethylpyridine**, offering detailed experimental protocols and data for laboratory professionals.

Physical and Chemical Properties

3-Chloro-2,6-dimethylpyridine is a compound whose properties are foundational to its use in synthesis. Key identifying information and physical characteristics are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ ClN	[7][8]
Molecular Weight	141.6 g/mol	[7][8]
CAS Number	2405-06-3	[8]
IUPAC Name	3-chloro-2,6-dimethylpyridine	[7]
SMILES	<chem>CC1=C(C=CC(=N1)C)Cl</chem>	[8]

Spectroscopic Data

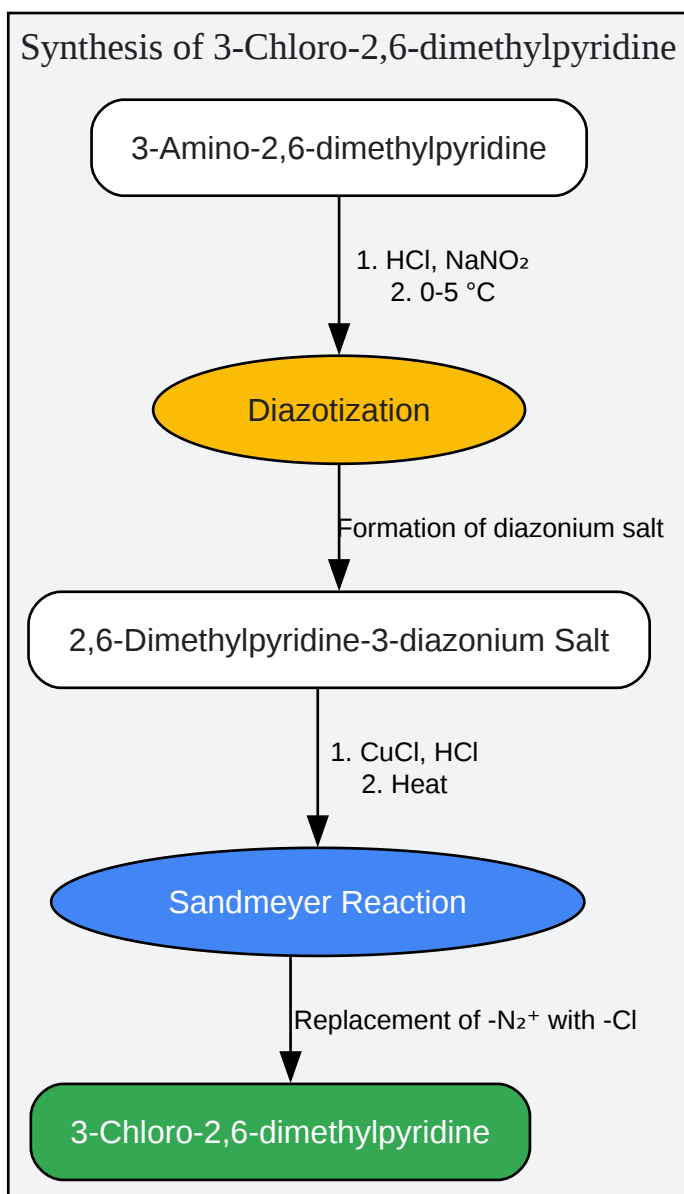
While a full spectrum for **3-Chloro-2,6-dimethylpyridine** is not readily available in the provided search results, data for structurally similar compounds can provide valuable reference points for characterization.

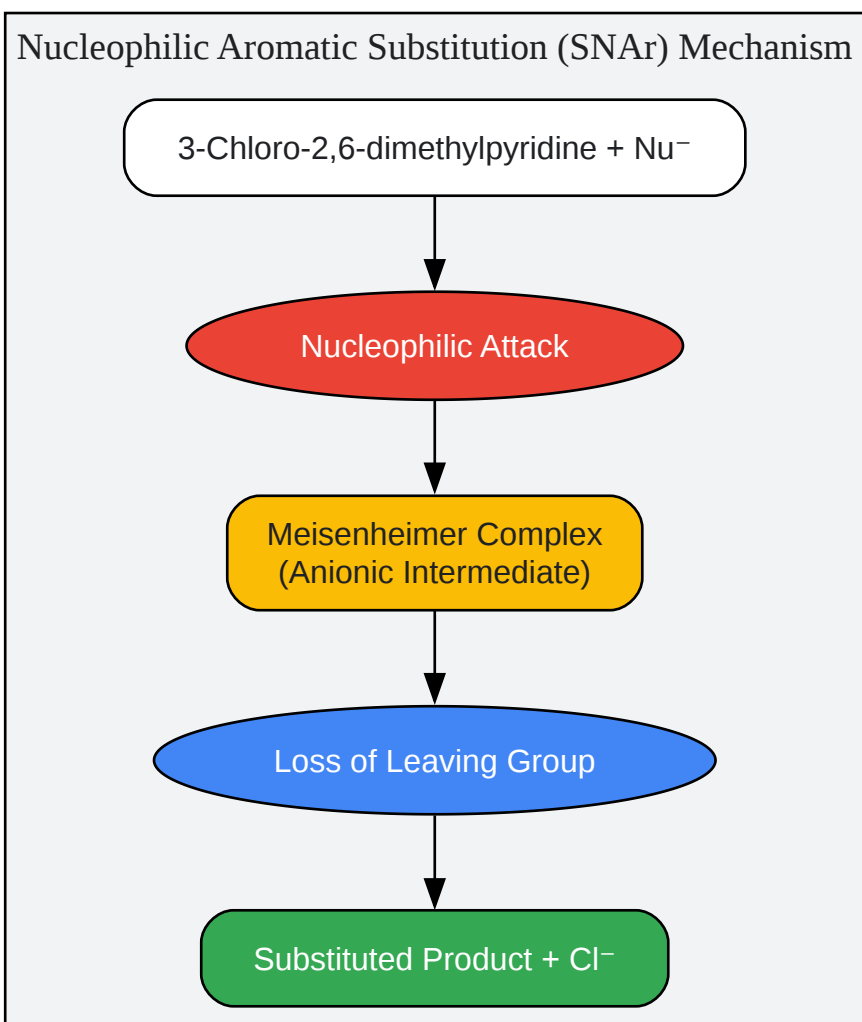
Compound	Spectroscopy Type	Key Chemical Shifts (δ , ppm)	Solvent	Reference
3-Chloro-2,6-dimethylpyridine-N-oxide	¹³ C NMR	Data available in source	CDCl ₃	[9]
3-Chloro-4-nitro-2,6-dimethylpyridine-N-oxide	¹³ C NMR	Data available in source	Chloroform-d	[10]
4-Chloro-2,6-dimethylpyridine	¹ H NMR	2.51 (s, 6H), 6.99 (s, 2H)	CDCl ₃	[11]
3-Bromo-6-chloro-2-methylpyridine	¹ H NMR	Full spectrum available in source	N/A	[12]

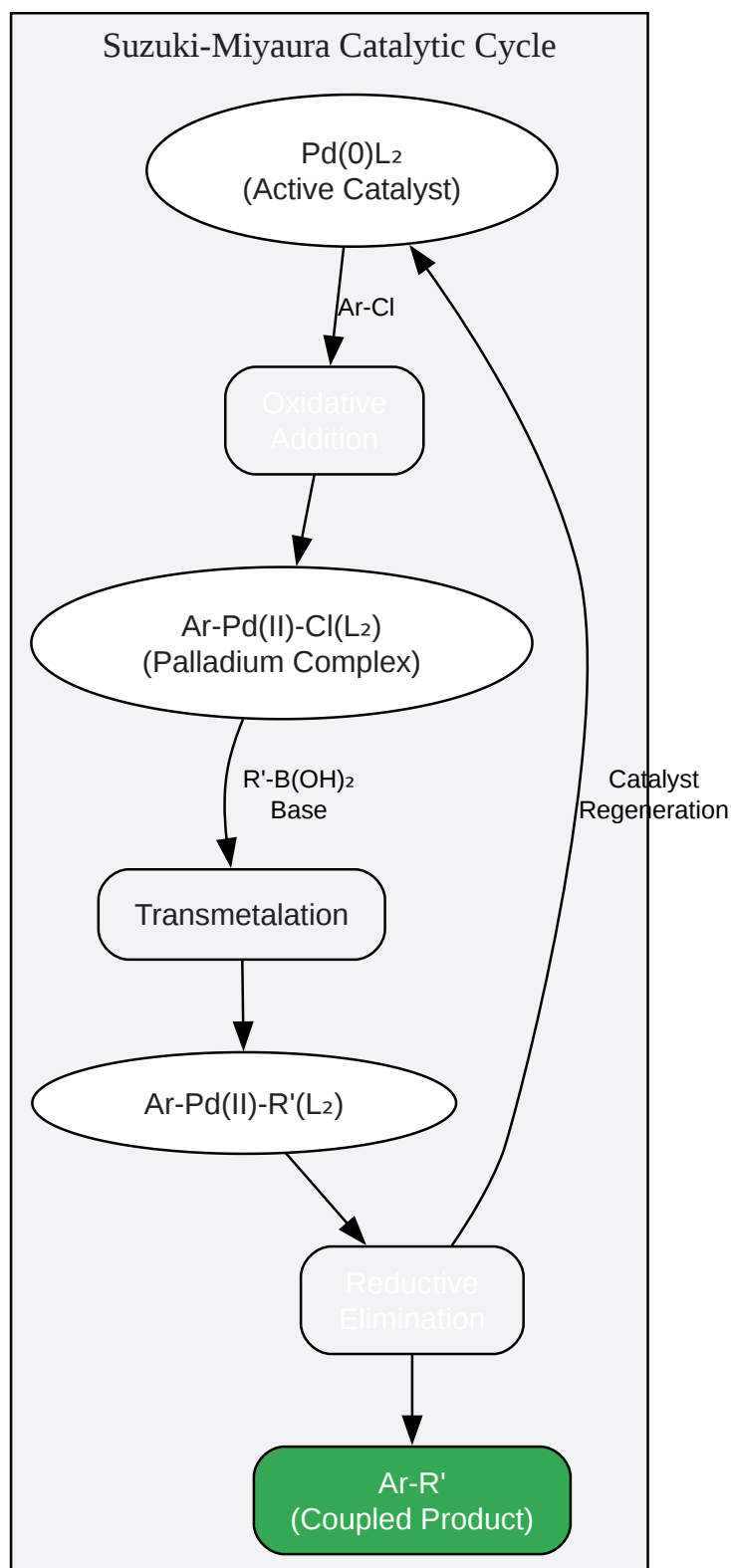
Synthesis of 3-Chloro-2,6-dimethylpyridine

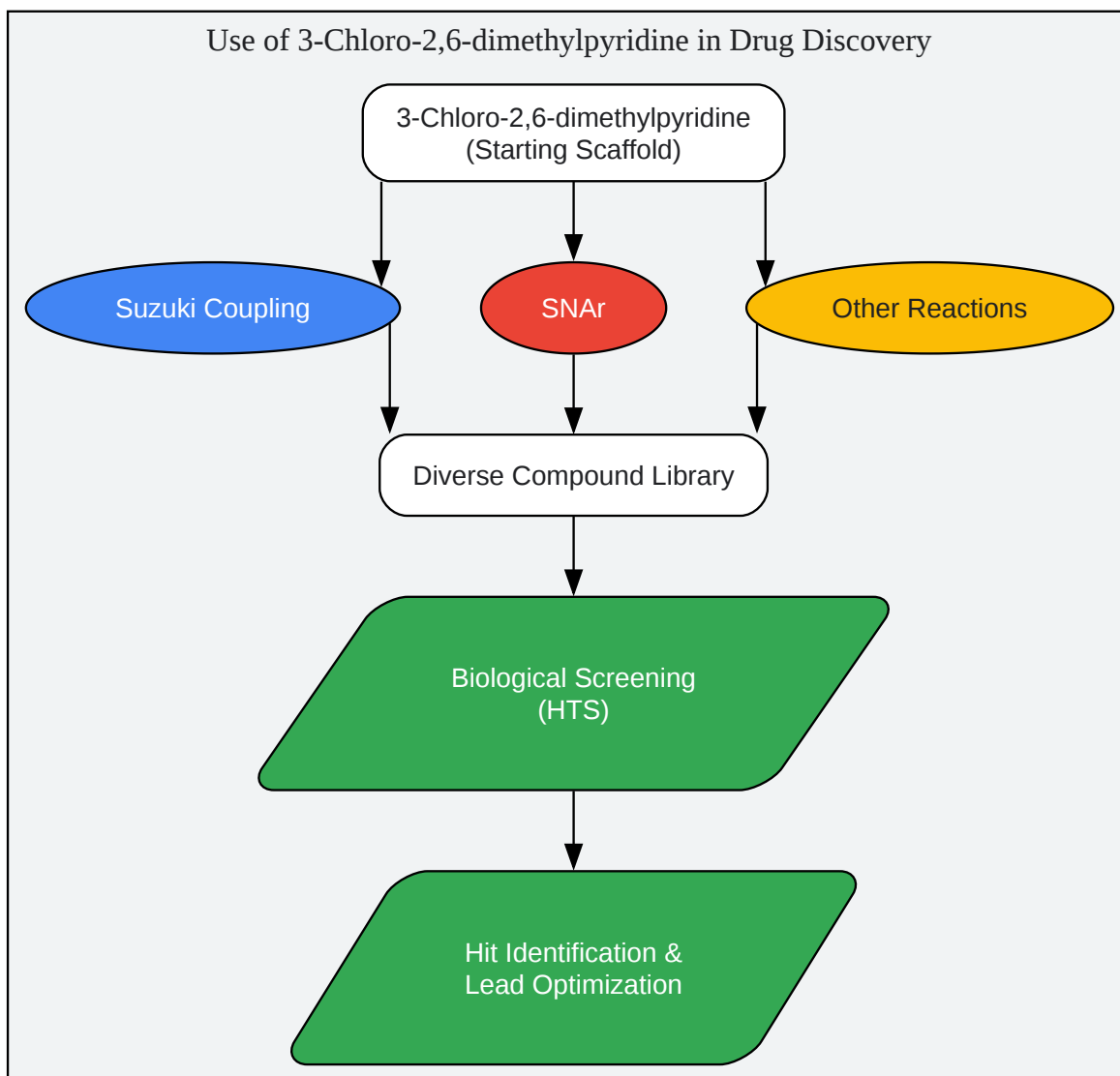
The synthesis of **3-Chloro-2,6-dimethylpyridine** can be approached through several established methods for halogenating pyridine rings. One of the most effective strategies for introducing a chlorine atom at the 3-position is via the Sandmeyer reaction, starting from the corresponding 3-amino-2,6-dimethylpyridine.

Logical Workflow for Synthesis via Sandmeyer Reaction









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